

# Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Methyl-2H-Chromene

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## Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110

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## Executive Summary

**6-Methyl-2H-chromene** (C<sub>10</sub>H<sub>10</sub>O, MW 146.19 Da) is a pivotal structural motif in the synthesis of bioactive benzopyrans and photochromic materials. In drug discovery, it often appears as a metabolic degradation product or a synthetic intermediate.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior, specifically under Electron Ionization (EI) at 70 eV. We compare its fragmentation fingerprint against key structural alternatives—specifically the parent 2H-chromene and the constitutional isomer 2,2-dimethyl-2H-chromene—to provide researchers with actionable differentiation strategies.

## Compound Profile & Instrumentation Standards

### Physicochemical Profile

Property	Data
IUPAC Name	6-methyl-2H-chromene
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O
Exact Mass	146.0732 Da
Key Structural Features	Benzopyranyl ring, Methyl substitution at C6, Olefinic double bond at C3-C4

## Standardized Experimental Protocol (EI-MS)

To ensure reproducible fragmentation data, the following parameters are recommended:

- Ionization Source: Electron Impact (EI).[\[1\]](#)[\[2\]](#)
- Electron Energy: 70 eV (Standard library compatibility).
- Source Temperature: 230°C (Prevents thermal degradation while ensuring volatilization).
- Transfer Line: 280°C.
- Scan Range:m/z 40–200.

## Mechanistic Fragmentation Analysis

The fragmentation of **6-methyl-2H-chromene** is governed by two competing pathways: Hydrogen Atom Loss (driven by aromatization) and Retro-Diels-Alder (RDA) cleavage.

### Pathway A: Formation of the Methylchromylium Ion (M-1)

Upon ionization, the molecular ion (m/z 146) undergoes the loss of a hydrogen atom from the C2 position. This is the most thermodynamically favored pathway because it transforms the non-aromatic pyran ring into a fully aromatic, resonance-stabilized pyrylium (chromylium) cation.

- Transition:[M]<sup>+•</sup> (m/z 146) → [M-H]<sup>+</sup> (m/z 145)

- Significance: This peak (m/z 145) is typically the Base Peak (100%) in the spectrum, serving as a diagnostic marker for the intact chromene core.

## Pathway B: Retro-Diels-Alder (RDA) Cleavage

The 2H-chromene system mimics a cyclohexene derivative, making it susceptible to RDA fragmentation. The heterocyclic ring opens, expelling a neutral ethylene molecule.

- Mechanism: The bond breaks at C2-O1 and C3-C4.
- Neutral Loss: Ethylene (C<sub>2</sub>H<sub>4</sub>, 28 Da).
- Fragment Ion: A radical cation of 6-methyl-o-quinone methide at m/z 118.
- Secondary Decay: The m/z 118 ion often loses carbon monoxide (CO, 28 Da) to form a tropylium-like fragment at m/z 90 (C<sub>7</sub>H<sub>6</sub>).

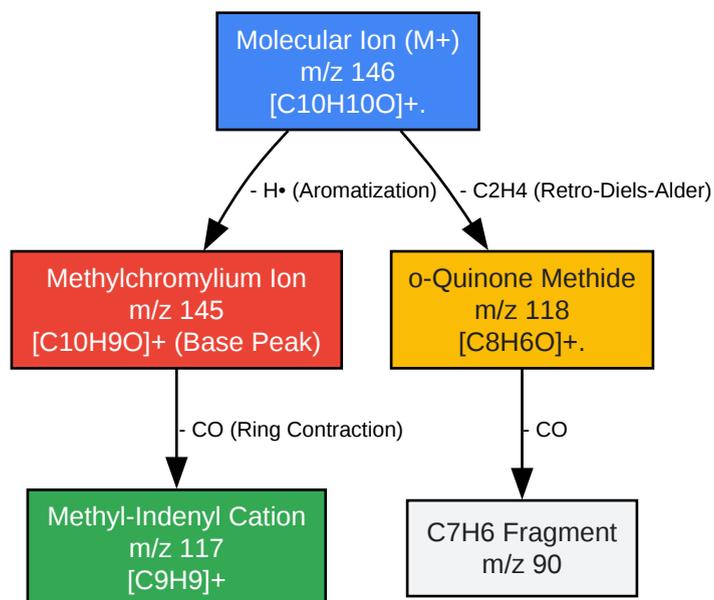
## Pathway C: Ring Contraction & CO Extrusion

The stable chromylium ion (m/z 145) can undergo ring contraction to expel carbon monoxide (CO).

- Transition: m/z 145 → m/z 117 (C<sub>9</sub>H<sub>9</sub><sup>+</sup>)
- Mechanism: This mimics the degradation of phenols and often involves an intermediate benzofuran-like cation.

## Visualization of Fragmentation Pathways[1][4][5]

The following diagram illustrates the competing mechanistic flows for **6-methyl-2H-chromene**.



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Figure 1: Mechanistic fragmentation map of **6-methyl-2H-chromene** showing the dominant H-loss pathway and the diagnostic RDA cleavage.

## Comparative Analysis: Differentiating Alternatives

Distinguishing **6-methyl-2H-chromene** from its isomers and analogs is a common analytical challenge. The table below highlights the critical mass spectral differences.

### Comparison Table: Diagnostic Ions

Compound	Molecular Ion (M+)	Base Peak (100%)	Key Diagnostic Feature	Mechanism of Differentiation
6-Methyl-2H-chromene	146	145 (M-H)	Strong m/z 118 (RDA)	H-loss dominates. The C2 protons are allylic and easily lost to form aromatic chromylium.
2,2-Dimethyl-2H-chromene	160	145 (M-CH <sub>3</sub> )	Weak M+; No M-H	Methyl-loss dominates. Loss of gem-dimethyl group is kinetically faster than H-loss.
2H-Chromene (Parent)	132	131 (M-H)	m/z 104 (RDA)	Mass shift of -14 Da on all major peaks compared to 6-methyl derivative.
7-Methyl-2H-chromene	146	145 (M-H)	Indistinguishable *	Isomer Warning: Positional isomers on the benzene ring often isomerize to identical tropylium structures. Require GC retention time for separation.

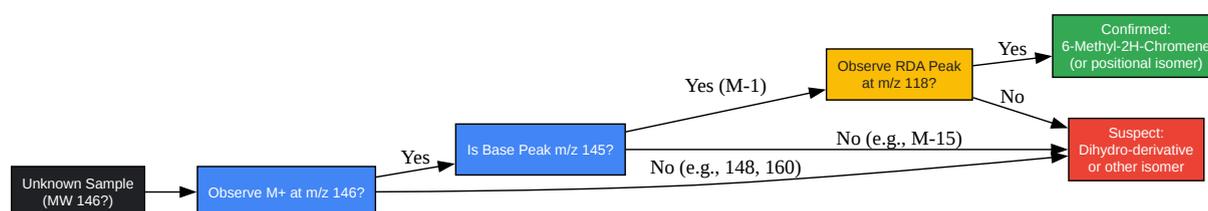
## Detailed Differentiator: The "Gem-Dimethyl" Effect

A frequent point of confusion is between **6-methyl-2H-chromene** and the 2,2-dimethyl isomer (often found in natural precocenes).

- **6-Methyl-2H-chromene**: Retains the methyl group on the ring. The primary loss is  $H\cdot$  (1 Da).
- 2,2-Dimethyl-2H-chromene: Possesses a gem-dimethyl group at C2. The primary loss is  $\cdot CH_3$  (15 Da).
- Result: Even though both may produce a fragment at  $m/z$  145, the pathway is different. 2,2-dimethyl derivatives show a very weak molecular ion (160) because the methyl loss is so rapid. **6-methyl-2H-chromene** shows a robust molecular ion (146).

## Experimental Validation Workflow

To confirm the identity of **6-methyl-2H-chromene** in a mixture, follow this logic gate:



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Figure 2: Logic gate for mass spectral identification of **6-methyl-2H-chromene**.

## References

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## Sources

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